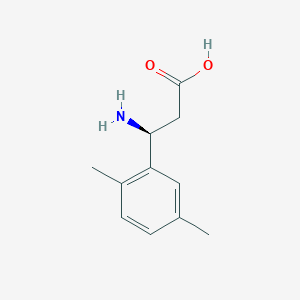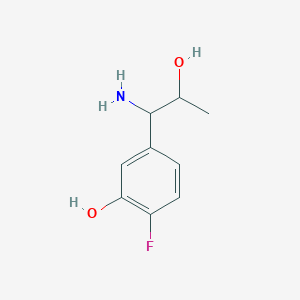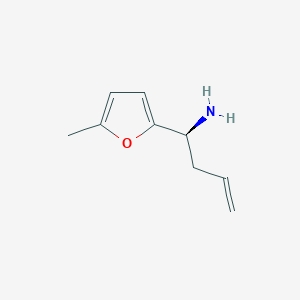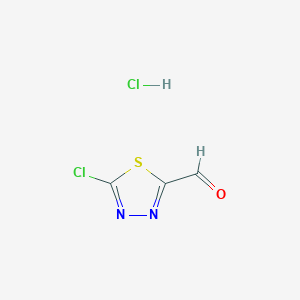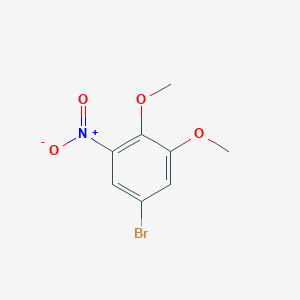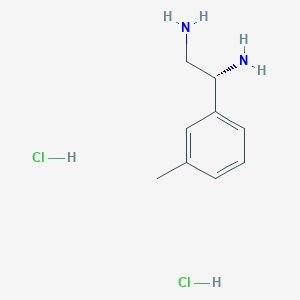
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by the presence of a 3-methylphenyl group attached to an ethane backbone, which is further substituted with two amino groups. The hydrochloride salt form enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-methylbenzaldehyde.
Reductive Amination: The 3-methylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using chiral acids or chromatography techniques to obtain the desired (1R)-enantiomer.
Formation of Hydrochloride Salt: The purified (1R)-1-(3-Methylphenyl)ethane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral ligand or catalyst in asymmetric synthesis reactions.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
1-(3-Methylphenyl)ethane-1,2-diamine: The racemic mixture of the compound.
1-(4-Methylphenyl)ethane-1,2-diamine: A structural isomer with the methyl group at the para position.
Uniqueness:
Chirality: The (1R)-enantiomer exhibits unique stereochemical properties that can lead to different biological activities compared to its (1S)-enantiomer.
Substitution Pattern: The position of the methyl group on the aromatic ring influences the compound’s reactivity and interaction with molecular targets.
属性
分子式 |
C9H16Cl2N2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC 名称 |
(1R)-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-3-2-4-8(5-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1 |
InChI 键 |
OURAUJPRCMMMFR-WWPIYYJJSA-N |
手性 SMILES |
CC1=CC(=CC=C1)[C@H](CN)N.Cl.Cl |
规范 SMILES |
CC1=CC(=CC=C1)C(CN)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


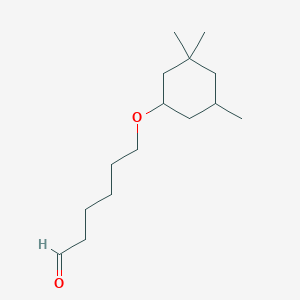
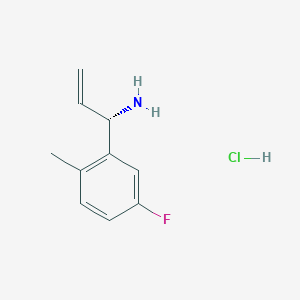
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)

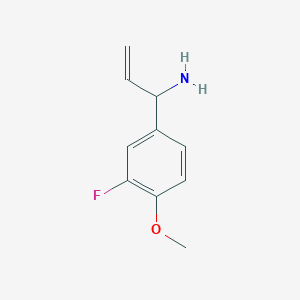
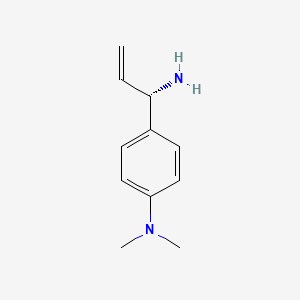

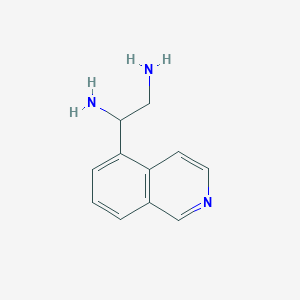
![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
